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Compound of Interest

Compound Name: ONX-0914 TFA

Cat. No.: B10824678

For Immediate Release

A comprehensive analysis of two prominent selective immunoproteasome inhibitors, ONX-0914
(also known as PR-957) and PR-924, reveals distinct profiles in their inhibitory activity and
therapeutic potential. This guide provides a detailed comparison of their performance,
supported by experimental data, for researchers, scientists, and drug development
professionals in the fields of oncology and immunology.

Both ONX-0914 and PR-924 are potent epoxyketone-based inhibitors that selectively target the
B5i (LMP7) subunit of the immunoproteasome, a key regulator of protein degradation in
immune cells.[1][2][3] Their mechanism of action involves covalent modification of the N-
terminal threonine active sites of the proteasome.[1][4] This targeted inhibition has shown
promise in treating various hematological malignancies and autoimmune diseases by
disrupting cytokine production and inducing apoptosis in malignant cells.[2][4][5]

Quantitative Performance Analysis

The following tables summarize the in vitro inhibitory concentrations and cellular effects of
ONX-0914 and PR-924 based on available experimental data.

Table 1: Inhibitory Concentration (IC50) Against Proteasome Subunits
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Target Cell-Free Cellular Selectivity
Compound . Reference
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Table 2: In Vitro Efficacy in Cancer Cell Lines
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Compound Cell Line(s) Assay Type IC50 | Effect Reference
Human
Glioblastoma Induces

ONX-0914 (LN229, Cell Viability apoptosis and [10]
GBM8401, cell cycle arrest
U87MG)

Multiple o Cytotoxic at ~1
Cell Viability [11][12]

Myeloma UM
Multiple
Myeloma IC50 range: 3-7

PR-924 MTT Assay [8][13]
(MM.1S, MM.1R, pM (48h)
RPMI-8226, etc.)

Acute

Lymphoblastic Cytotoxicit

yme ] Y y IC50: 1.8 uM [9][14]

Leukemia Assay

(CCRF-CEM)

Acute Myeloid o

) Cytotoxicity

Leukemia IC50: 1.5 uM [9][14]
Assay

(THP1)

Mechanism of Action and Signaling Pathway

ONX-0914 and PR-924 exert their effects by inhibiting the chymotrypsin-like activity of the
immunoproteasome's (35i subunit. This leads to the accumulation of poly-ubiquitinated proteins,

triggering cellular stress and ultimately apoptosis in cancer cells. In immune cells, this inhibition

disrupts the processing of antigens for presentation on MHC class | molecules and modulates

the production of pro-inflammatory cytokines.

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9688407/
https://ashpublications.org/bloodadvances/article/2/19/2443/16069/An-inhibitor-of-proteasome-2-sites-sensitizes
https://pmc.ncbi.nlm.nih.gov/articles/PMC6177641/
https://www.ovid.com/journals/bjha/abstract/10.1111/j.1365-2141.2010.08491.x~pr-924-a-selective-inhibitor-of-the-immunoproteasome-subunit?redirectionsource=fulltextview
https://ashpublications.org/blood/article/114/22/612/77276/PR-924-a-Selective-Inhibitor-of-the
https://www.researchgate.net/publication/336478839_The_Novel_Immunoproteasome_Inhibitor_PR-924_Anti-Leukemic_Activity_and_Mechanisms_Of_Resistance
https://ashpublications.org/blood/article/122/21/3841/13485/The-Novel-Immunoproteasome-Inhibitor-PR-924-Anti
https://www.researchgate.net/publication/336478839_The_Novel_Immunoproteasome_Inhibitor_PR-924_Anti-Leukemic_Activity_and_Mechanisms_Of_Resistance
https://ashpublications.org/blood/article/122/21/3841/13485/The-Novel-Immunoproteasome-Inhibitor-PR-924-Anti
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Mechanism of Immunoproteasome Inhibition

Proteasome System Inhibitors

Ubiquitinated
Bliatai ONX-0914 PR-924

egradation/,//lnhibition of BSi/,/’I/nhibition of B5i

Immunoproteasome

(B1i, B2i, B5i)

“nduction v .Regulation

. Cellular Effects

Ao tosis Altered Cytokine
<P Production (e.g., |IL-23, I TNF-0)

Peptides

Click to download full resolution via product page

Caption: Mechanism of action for ONX-0914 and PR-924.

Experimental Protocols

Cell Viability Assay (MTT Assay for PR-924)
e Cell Seeding: Human multiple myeloma cell lines were seeded in 96-well plates.

+ Treatment: Cells were treated with PR-924 at a dose range of 1-20 umol/l for 24, 48, and 72
hours.[8]

o MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b10824678?utm_src=pdf-body-img
https://www.ovid.com/journals/bjha/abstract/10.1111/j.1365-2141.2010.08491.x~pr-924-a-selective-inhibitor-of-the-immunoproteasome-subunit?redirectionsource=fulltextview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

formation of formazan crystals.

e Solubilization: The formazan crystals were solubilized with a solubilization buffer.

» Absorbance Measurement: The absorbance was measured at a specific wavelength using a
microplate reader to determine cell viability.

Proteasome Activity Inhibition Assay (ProCISE)

A subunit-specific active-site ELISA (ProCISE) can be utilized to determine the in-cell inhibition
of individual proteasome catalytic subunits.

e Cell Lysis: Cells treated with the inhibitor are lysed to release cellular proteins, including
proteasomes.

o Capture: The proteasome subunits are captured on an ELISA plate coated with subunit-
specific antibodies.

» Activity Probe: A fluorescently labeled activity-based probe that covalently binds to the active
sites of the proteasome subunits is added.

o Detection: The amount of bound probe is quantified by fluorescence, which is inversely
proportional to the level of inhibition by the compound.

e Quantification: A standard curve generated with purified proteasome is used to calculate the
amount of each active subunit per microgram of total protein.

Experimental Workflow for IC50 Determination
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Caption: General workflow for in vitro cytotoxicity testing.
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In Vivo Studies

Both compounds have demonstrated anti-tumor activity in preclinical animal models.

e ONX-0914: In mouse models of rheumatoid arthritis and lupus, ONX-0914 treatment led to a
reversal of disease signs, including reductions in cellular infiltration and cytokine production.
[2] In a glioblastoma mouse xenograft model, the combination of ONX-0914 with
temozolomide reduced tumor progression.[10] The maximum tolerated dose (MTD) in mice
was reported to be 30 mg/kg.[2]

e PR-924: In vivo administration of PR-924 inhibited tumor growth in human plasmacytoma
xenografts and a SCID-hu mouse model of multiple myeloma.[1][8] Treatment with PR-924
was well-tolerated, with no significant weight loss observed in the treated mice.[1][8]

Summary and Conclusion

ONX-0914 and PR-924 are both highly potent and selective inhibitors of the
immunoproteasome's (35i subunit. Based on the available data, PR-924 appears to exhibit a
slightly higher degree of selectivity for 35i over the constitutive 35 subunit compared to ONX-
0914. Both compounds have shown significant anti-cancer activity in vitro and in vivo across
various models.

The choice between these inhibitors for research or therapeutic development may depend on
the specific application, the desired level of selectivity, and the cellular context. The provided
data and experimental outlines serve as a valuable resource for designing and interpreting
studies involving these important research compounds. Further direct, side-by-side
comparative studies under identical experimental conditions would be beneficial to fully
elucidate the nuanced differences in their biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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